molecular formula C23H32O15 B1232524 Sibiricose A6 CAS No. 241125-75-7

Sibiricose A6

Cat. No. B1232524
CAS RN: 241125-75-7
M. Wt: 548.5 g/mol
InChI Key: WTCVROXOIQEIRC-IBVGEFGBSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Sibiricose A6 often involves intricate chemical reactions, aiming to construct its complex molecular architecture efficiently. For example, the synthesis of the racemic and optically active spirocyclic alkaloid sibirine, which shares a synthetic pathway with this compound, showcases the use of (methoxycarbonylamino)methyl radicals generated from PhSe precursors undergoing preferential 6-exo-spiro cyclization. This method highlights the regio- and stereoselective capabilities in synthesizing complex spirocyclic structures (Koreeda, Wang, & Zhang, 2002).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been extensively studied to understand its configuration and the arrangement of atoms within the molecule. The analysis of molecular structures is crucial for determining the compound's reactivity, stability, and potential applications in various fields. Techniques such as NMR spectroscopy, X-ray crystallography, and computational methods are commonly employed to elucidate these structures. However, specific studies directly analyzing this compound's molecular structure were not identified in this search, indicating a potential gap in the current literature or the specificity of the query.

Chemical Reactions and Properties

This compound's chemical reactivity is influenced by its unique structure, allowing it to undergo various chemical transformations. While detailed reactions specific to this compound were not found, the synthesis and reactivity of structurally related compounds provide insight into the types of chemical reactions it might undergo. For instance, the creation of stable silylene compounds showcases the potential for this compound to participate in bond formation with oxygen, sulfur, and selenium through cycloaddition reactions, leading to the formation of cyclic compounds containing Si2E2 rings (E = S or Se) (Haaf et al., 1998).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, are essential for understanding its behavior in different environments and its suitability for various applications. Although specific data on this compound's physical properties were not found in the search results, the physical properties of similar compounds can offer comparative insights. For instance, the synthesis, structure, and characterization of crystal structures in related silicate materials provide valuable information on their stability, morphology, and potential for hosting other elements or compounds (Shen, Tok, & Dong, 2010).

Scientific Research Applications

Antidepressant-like Action

Sibiricose A6, a phenylpropenoyl sucrose, has been identified in studies as a compound with potential antidepressant-like action. Isolated from the 30% EtOH extract of Polygala tenuifolia, it has been observed that this compound could be absorbed into serum, suggesting its possible role in preventing or relieving depression (She et al., 2011).

Pharmacokinetic and Bioavailability Analysis

In a comprehensive pharmacokinetic and bioavailability study, this compound, along with other components of Polygala tenuifolia, was examined for its activity against Alzheimer's disease. This research provided crucial insights into the absorption and distribution of this compound in the body, which are essential for future clinical studies (Zhao et al., 2020).

Component of Traditional Chinese Medicine

This compound has been identified as a key component in various formulations of traditional Chinese medicine, such as Jingning fang, used for treating Attention Deficit Hyperactivity Disorder (ADHD). Its presence in these formulations is crucial for understanding the therapeutic effects and optimizing dose regimens (Yang et al., 2017).

Effect of Ecological Factors on Quality

Research has shown that the concentration of this compound in Polygala tenuifolia can be influenced by ecological factors like climate and soil conditions. This understanding is vital for quality evaluation and cultivation of medicinal plants containing this compound (Liu et al., 2019).

Role in Quality Control of Herbal Formulations

Studies have also highlighted the importance of this compound in the quality control of traditional herbal formulations. Its concentration and presence are used as markers for assessing the quality and consistency of herbal products (Shang et al., 2023).

Future Directions

  • Ba Y, et al. Intestinal Absorption Profile of Three Polygala Oligosaccharide Esters in Polygalae Radix and the Effects of Other Components in Polygalae Radix on Their Absorption. Evid Based Complement Alternat Med. 2019 Jul 2;2019:1379531 .
  • Shi Q, et al. Indirect identification of antioxidants in Polygalae Radix through their reaction with 2,2-diphenyl-1-picrylhydrazyl and subsequent HPLC-ESI-Q-TOF-MS/MS. Talanta. 2015 Nov 1;144:830-5 .

properties

IUPAC Name

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O15/c1-33-11-5-10(6-12(34-2)16(11)28)3-4-15(27)36-21-18(30)14(8-25)37-23(21,9-26)38-22-20(32)19(31)17(29)13(7-24)35-22/h3-6,13-14,17-22,24-26,28-32H,7-9H2,1-2H3/b4-3+/t13-,14-,17-,18-,19+,20-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCVROXOIQEIRC-IBVGEFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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